molecular formula C29H45NO3 B12479505 N-[3-Hydroxyfurosta-5,20(22)-dien-26-yl]acetamide

N-[3-Hydroxyfurosta-5,20(22)-dien-26-yl]acetamide

Cat. No.: B12479505
M. Wt: 455.7 g/mol
InChI Key: CNHACNVJEKRLHF-UHFFFAOYSA-N
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Description

N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10800(2),?0?,?0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide is a complex organic compound with a unique structure It features a pentacyclic framework with multiple functional groups, including hydroxyl and acetamide groups

Preparation Methods

The synthesis of N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the hydroxyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, such as enzyme activity or receptor signaling, resulting in its observed effects.

Comparison with Similar Compounds

N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide can be compared with other similar compounds, such as:

    N-(4-{16-hydroxy-4,7,9,13-tetramethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]eicosa-6,18-dien-6-yl}-2-methylbutyl)acetamide: This compound has a similar pentacyclic structure but differs in the number and position of methyl groups.

    N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide: Another similar compound with slight variations in the pentacyclic core and functional groups.

The uniqueness of N-(4-{16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosa-6,18-dien-6-yl}-2-methylbutyl)acetamide lies in its specific arrangement of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C29H45NO3

Molecular Weight

455.7 g/mol

IUPAC Name

N-[4-(16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-6-yl)-2-methylbutyl]acetamide

InChI

InChI=1S/C29H45NO3/c1-17(16-30-19(3)31)6-9-25-18(2)27-26(33-25)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17,21-24,26-27,32H,6,8-16H2,1-5H3,(H,30,31)

InChI Key

CNHACNVJEKRLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)O)C)C)CCC(C)CNC(=O)C

Origin of Product

United States

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